1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate
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Overview
Description
1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate is a heterocyclic compound that contains both thiazole and pyridine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activities of thiazole derivatives suggest that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 1-(1,3-thiazol-2-yl)ethanol under appropriate conditions. The reaction may be catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products include substituted pyridine derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: 2-chloropyridine-4-carboxylic acid and 1-(1,3-thiazol-2-yl)ethanol.
Scientific Research Applications
1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of thiazole and pyridine derivatives, including their antimicrobial, antifungal, and anticancer properties.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-YL)ethyl 2-bromopyridine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
1-(1,3-Thiazol-2-YL)ethyl 2-fluoropyridine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
1-(1,3-Thiazol-2-YL)ethyl 2-iodopyridine-4-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate is unique due to the presence of both thiazole and pyridine rings, which can confer distinct electronic and steric properties. The chlorine atom on the pyridine ring can also participate in specific chemical reactions that may not be possible with other halogen atoms.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7(10-14-4-5-17-10)16-11(15)8-2-3-13-9(12)6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAAOVNIQPMALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)OC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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